molecular formula C17H10N4O B11063117 1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one

1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one

Cat. No.: B11063117
M. Wt: 286.29 g/mol
InChI Key: PTJLANRCOVGWEV-UHFFFAOYSA-N
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Description

1,2,10,14-tetrazapentacyclo[118003,1104,9015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one typically involves multi-step organic reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct formation of the pentacyclic structure. Common reagents used in the synthesis include various organic solvents, acids, and bases.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one is unique due to its specific tetrazapentacyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H10N4O

Molecular Weight

286.29 g/mol

IUPAC Name

1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one

InChI

InChI=1S/C17H10N4O/c22-17-11-6-2-4-8-13(11)19-15-9-14-16(20-21(15)17)10-5-1-3-7-12(10)18-14/h1-9,18H

InChI Key

PTJLANRCOVGWEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=NC5=CC=CC=C5C4=O)C=C3N2

Origin of Product

United States

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